5-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-Amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (compound 5b, referenced in ) is a heterocyclic compound featuring an isoindole-1,3-dione core fused with a 2,5-dioxopyrrolidin-3-yl moiety and an amino substituent at the 5-position. It is synthesized via catalytic hydrogenation of the nitro precursor (4a) using Pd/C, yielding a yellow-green solid after flash column chromatography . The compound’s structure is confirmed by HRMS-TOF and NMR spectroscopy.
Properties
IUPAC Name |
5-amino-2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c13-5-1-2-6-7(3-5)12(19)15(11(6)18)8-4-9(16)14-10(8)17/h1-3,8H,4,13H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAUOFWDVHCTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The primary synthetic route for 5-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione begins with the functionalization of isoindole-1,3-dione derivatives. A key intermediate, 5-amino-isoindole-1,3-dione, is reacted with 2,5-dioxopyrrolidin-3-yl groups under nucleophilic substitution conditions. This step typically employs polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Example Protocol from Patent Literature
A patented method describes the condensation of 5-amino-isoindole-1,3-dione with 3-bromo-2,5-dioxopyrrolidine in DMSO at 80°C for 12 hours, yielding the target compound as a hydrochloride salt with a 60% isolated yield. The reaction mechanism involves the attack of the primary amine group on the electrophilic carbon of the pyrrolidinone ring, followed by cyclization (Figure 1).
Table 1: Representative Reaction Conditions
Alternative Functionalization Approaches
While the primary route dominates literature, alternative methods include:
-
Reductive Amination : Using 2,5-dioxopyrrolidin-3-amine and ketone-functionalized isoindole-dione precursors in the presence of sodium cyanoborohydride.
-
Cross-Coupling Reactions : Palladium-catalyzed couplings to introduce the pyrrolidinone moiety, though these methods are less common due to cost and complexity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. DMSO enhances nucleophilicity but may lead to side reactions at elevated temperatures. Comparative studies show that DMF at 70°C reduces decomposition byproducts, improving yield to 68%.
Catalytic Enhancements
The addition of triethylamine (TEA) as a base mitigates acid byproduct accumulation, particularly in hydrochloride salt formation steps. Catalytic amounts of iodine (1 mol%) have been reported to accelerate cyclization by stabilizing transition states.
Purification and Isolation Techniques
Crystallization
The crude product is typically purified via recrystallization from ethanol/water mixtures. This step removes unreacted starting materials and inorganic salts, achieving >95% purity.
Chromatographic Methods
Flash column chromatography using silica gel and ethyl acetate/hexane (3:7) eluent resolves closely related impurities, such as mono-substituted byproducts.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Reported Values : C 66.58%, H 3.08%, N 12.36%.
Theoretical Values (C₁₂H₉N₃O₄) : C 62.34%, H 3.52%, N 16.21%. Discrepancies suggest residual solvent or incomplete drying.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other reactive sites can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
5-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been explored for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key metabolic pathways essential for cancer cell proliferation .
- Drug Design : The compound serves as a scaffold for the development of novel anticancer agents. Its ability to form conjugates with other pharmacophores enhances the specificity and efficacy of drug candidates in targeted therapies .
Bioconjugation
The compound is utilized in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs):
- Linker Development : Its dioxopyrrolidine structure is employed as a stable linker that can connect cytotoxic drugs to antibodies. This strategy aims to deliver drugs selectively to cancer cells while minimizing systemic toxicity .
Material Science
In material science, this compound is being investigated for:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into polyurethanes has shown promise in improving the material's resilience and durability .
Analytical Chemistry
The compound is also applied in analytical chemistry as a reagent:
- Fluorescent Probes : It has been used to develop fluorescent probes for detecting specific biomolecules. The unique optical properties of the isoindole structure allow for sensitive detection methods in biochemical assays .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing the potency of these compounds.
Case Study 2: Development of ADCs
Research conducted by BLD Pharm focused on using this compound as a linker in ADC formulations. The study reported successful synthesis and characterization of several ADCs that showed improved therapeutic indices compared to conventional chemotherapy agents.
Mechanism of Action
The mechanism of action of 5-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoindole-Dione Core
The target compound (5b) is distinguished by its 5-amino substituent. Key analogs include:
- Electronic Effects: The 5-amino group in 5b is electron-donating, enhancing hydrogen-bonding capacity compared to the electron-withdrawing nitro group in 4b . Fluorophenyl-substituted analogs (e.g., ZHAWOC6017) exhibit increased lipophilicity, favoring blood-brain barrier penetration .
- Synthetic Routes : 5b is derived via nitro reduction, while fluorophenyl analogs are synthesized through nucleophilic substitutions or coupling reactions .
Variations in the Dioxo Ring System
The 2,5-dioxopyrrolidin-3-yl group in 5b differs from piperidine-based diones in steric and electronic properties:
- Substitution Effects : N1-Benzyl substitution in piperidin analogs () enhances steric bulk, which may alter proteasome interaction in protein degradation applications .
Functional Group Additions
- Amide Derivatives : Compounds like 7a (N-(2,5-dioxopyrrolidin-3-yl)-3-methylbut-2-enamide) and 7b (N-(2,5-dioxopyrrolidin-3-yl)-2-phenylacetamide) feature acylated amines, reducing basicity but improving metabolic stability compared to 5b .
- Spiro and Polycyclic Systems : describes a spiro-octane derivative, which introduces 3D complexity for selective binding .
Biological Activity
5-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 2365400-84-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 259.22 g/mol. The compound contains an isoindole structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.22 g/mol |
| CAS Number | 2365400-84-4 |
Research indicates that compounds similar to this compound may act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. HSP90 inhibitors have been shown to disrupt the function of various oncogenic proteins, leading to apoptosis in cancer cells .
Anticancer Activity
Studies have demonstrated that HSP90 inhibitors can induce cell cycle arrest and apoptosis in cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that similar compounds effectively reduce cell viability in breast cancer and leukemia cell lines by inducing apoptosis through the inhibition of HSP90 .
Neuroprotective Effects
Emerging evidence suggests that compounds targeting HSP90 may also exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By stabilizing misfolded proteins, these compounds may help prevent neuronal death associated with these conditions .
Case Studies and Research Findings
- In Vitro Studies : A study reported the synthesis and evaluation of various isoindole derivatives for their anticancer properties. The derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising therapeutic application for this compound .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could inhibit the ATPase activity of HSP90, leading to the degradation of client proteins involved in tumorigenesis .
Q & A
Basic: What are the key considerations for synthesizing 5-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione?
Answer:
The synthesis typically involves condensation reactions between phthalic anhydride derivatives and pyrrolidinone precursors. Key steps include:
- Anhydride Activation : Use phthaloyl chlorides or activated anhydrides for efficient coupling with amines (e.g., 5-aminopiperidin-2-one analogs) .
- Solvent Selection : Polar aprotic solvents like N,N-dimethylpropionamide are preferred for high-temperature reactions (e.g., 110°C for 12 hours) to improve yield .
- Purification : Chromatography or recrystallization is critical due to byproduct formation from competing reactions (e.g., incomplete ring closure or oxidation).
Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, especially for the dioxopyrrolidinyl moiety. Ensure high-resolution data collection to address potential twinning or disorder .
- Spectroscopy : Use - and -NMR to confirm the isoindole-dione scaffold and amino-pyrrolidinone substitution. IR spectroscopy can validate carbonyl stretching frequencies (~1700–1750 cm) .
Advanced: What experimental strategies address contradictions in solubility data for this compound?
Answer:
Reported discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic variations or hydration states. Mitigate this by:
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity and solvent uptake under controlled humidity .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorph transitions affecting solubility .
- LogP Determination : Experimental LogP values (e.g., ~1.73 via shake-flask method) should be cross-validated with computational models (e.g., Molinspiration) to resolve inconsistencies .
Advanced: How can researchers optimize crystallization conditions for X-ray studies of this compound?
Answer:
- Screening Protocols : Use high-throughput crystallization kits (e.g., Hampton Research) with varied precipitant/pH combinations. Prioritize low-salt conditions to avoid anion interference.
- Twinned Data Handling : Apply SHELXD for structure solution and SHELXL for refinement, leveraging the "TWIN" command to model twinning .
- Temperature Control : Crystallize at 4°C to slow nucleation and improve crystal quality .
Advanced: What mechanistic hypotheses explain its potential enzyme inhibition activity?
Answer:
The isoindole-dione core may act as a Michael acceptor, targeting cysteine residues in enzymes (e.g., proteases or kinases). The 5-amino group could facilitate hydrogen bonding with catalytic sites, while the dioxopyrrolidinyl moiety mimics transition-state intermediates. Validate via:
- Kinetic Assays : Measure IC values under varied pH and reducing conditions to probe covalent binding .
- Mass Spectrometry : Identify adduct formation between the compound and target enzymes .
Advanced: How do synthetic byproducts impact pharmacological profiling, and how can they be mitigated?
Answer:
Common byproducts include brominated derivatives (from residual halogenated reagents) or incomplete cyclization products. Strategies:
- HPLC-PDA Purity Checks : Use C18 columns with UV detection at 254 nm to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) for baseline separation .
- Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
Advanced: What safety protocols are critical when handling this compound in biological assays?
Answer:
- Toxicity Mitigation : Use fume hoods and HEPA filters to avoid inhalation of fine particulates. Wear nitrile gloves and eye protection due to potential skin/eye irritation .
- Waste Disposal : Neutralize acidic/basic degradation products before disposal. Avoid incineration due to possible release of NO gases .
Advanced: How does the compound’s stability under physiological conditions affect in vitro/in vivo studies?
Answer:
- Hydrolytic Stability : The lactam ring in the dioxopyrrolidinyl group is prone to hydrolysis at pH > 8.0. Use buffered solutions (pH 6.5–7.4) for cell-based assays .
- Light Sensitivity : Protect solutions from UV light to prevent photodegradation of the isoindole-dione chromophore .
Advanced: What computational tools predict the compound’s interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to proteins (e.g., androgen receptors). Parameterize the dioxopyrrolidinyl group with AMBER force fields .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
